molecular formula C15H9F3N2O2 B14351195 (2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one CAS No. 90292-15-2

(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14351195
CAS No.: 90292-15-2
M. Wt: 306.24 g/mol
InChI Key: DYOSFWFWCRMSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an imino group, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Imino Group: The imino group is formed through a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one: can be compared with other benzoxazinone derivatives and trifluoromethyl-substituted compounds.

    Benzoxazinone Derivatives: Compounds with similar benzoxazinone cores but different substituents.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups attached to different aromatic or heterocyclic systems.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90292-15-2

Molecular Formula

C15H9F3N2O2

Molecular Weight

306.24 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]imino-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)9-4-3-5-10(8-9)19-14-13(21)20-11-6-1-2-7-12(11)22-14/h1-8H,(H,20,21)

InChI Key

DYOSFWFWCRMSDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=NC3=CC=CC(=C3)C(F)(F)F)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.